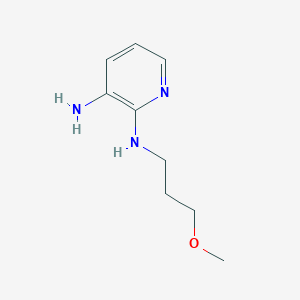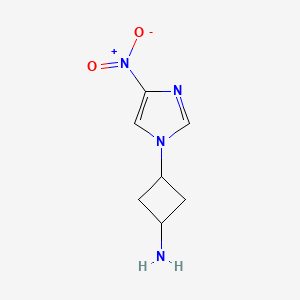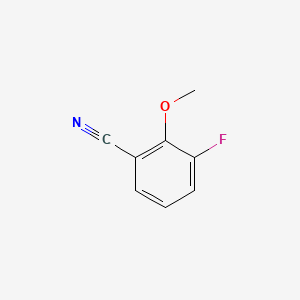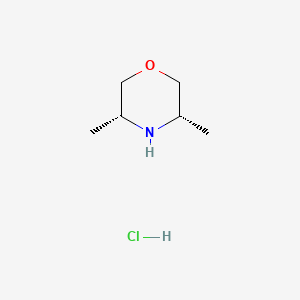
Cis-3,5-dimethylmorpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3,5-dimethylmorpholine hydrochloride is a derivative of morpholine, a heterocyclic amine characterized by a six-membered ring containing both nitrogen and oxygen atoms. The cis configuration indicates that the two methyl groups are on the same side of the morpholine ring. This compound is related to various morpholine derivatives that have been synthesized and studied for their chemical properties and potential applications in different fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various protocols. For instance, the synthesis of 2,3-cis-morpholines can be derived from the R*,R*-product of basic condensation of an N-tosylimines with a lactone . Another approach involves the enantioselective chemoenzymatic synthesis of cis-2,5-disubstituted morpholines, which includes a sequence of reduction-transimination-reduction followed by cyclization and reductive detosylation . Although these methods do not directly describe the synthesis of Cis-3,5-dimethylmorpholine hydrochloride, they provide insight into the general strategies that can be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a six-membered ring with nitrogen and oxygen atoms. The cis configuration of substituents on the morpholine ring can influence the compound's conformation and reactivity. For example, the cis isomer of 2,6-dimethylmorpholine has been found to consist of a single conformation with both methyl groups in equatorial positions . This information can be extrapolated to suggest that Cis-3,5-dimethylmorpholine hydrochloride may also adopt a stable conformation due to the cis arrangement of its methyl groups.
Chemical Reactions Analysis
The reactivity of morpholine derivatives can vary depending on their substitution pattern. For example, the cis isomer of nitroso-2,6-dimethylmorpholine has been shown to have a high incidence of inducing liver tumors in guinea pigs, suggesting a high level of chemical reactivity that leads to carcinogenicity . While this does not directly pertain to Cis-3,5-dimethylmorpholine hydrochloride, it highlights the importance of stereochemistry in the biological activity of morpholine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of the morpholine ring imparts basicity to these compounds, and the substituents can affect properties such as solubility, boiling point, and stability. For example, the separation of cis- and trans-isomers of 2,6-dimethylmorpholine by vapor phase chromatography indicates differences in their physical properties . Although specific data on Cis-3,5-dimethylmorpholine hydrochloride is not provided, it can be inferred that its physical and chemical properties would be similarly influenced by its cis configuration and the presence of the hydrochloride group.
Wissenschaftliche Forschungsanwendungen
Chemotherapy Enhancement and Radiosensitization : Cisplatin, a related cis-compound, is utilized in chemotherapy, particularly in combination with radiation therapy, to enhance the treatment efficacy for various cancers. The interaction between cisplatin and radiation suggests a potential for synergistic effects, leading to improved therapeutic outcomes in cancer treatment (Dewit, 1987; Douple & Richmond, 1979).
Gastrointestinal Motility Disorders : Cisapride, another cis-compound, shows promise in treating gastrointestinal motility disorders due to its prokinetic effects, which facilitate or restore motility throughout the gastrointestinal tract. This specificity and lack of central depressant or antidopaminergic effects highlight its potential therapeutic utility (McCallum et al., 1988).
Cognitive Impairment Treatment : The pharmacokinetic and pharmacodynamic properties of cyticolin, a compound used in treating cognitive impairments, highlight the diverse applications of cis-compounds in enhancing cognitive functions and potentially treating conditions like Alzheimer's disease when used as an adjunct therapy (Trofimova & Preobrazhenskaya, 2015).
Antioxidant Activity Analysis : The study of antioxidants, including those related to cis-compounds, is crucial for understanding their potential therapeutic roles. Various assays, such as ORAC and HORAC, are used to determine antioxidant activity, which is essential for evaluating the therapeutic potential of compounds in medicine and pharmacy (Munteanu & Apetrei, 2021).
Nanomedical Applications : The use of platinum-bisphosphonate complexes, related to cis-compounds, for targeted delivery to bone tumors and metastases illustrates the innovative applications of these compounds in cancer therapy. This approach, which involves binding cisplatin to (bis)phosphonate ligands, highlights the potential for targeted therapeutic strategies (Iafisco & Margiotta, 2012).
Safety And Hazards
While specific safety and hazard information for cis-3,5-dimethylmorpholine hydrochloride is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
(3R,5S)-3,5-dimethylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXQYCSQVMVHQR-KNCHESJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@@H](N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cis-3,5-dimethylmorpholine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

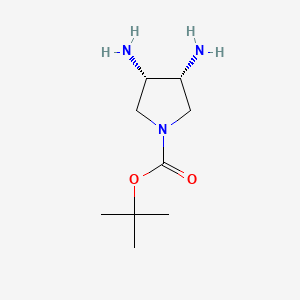



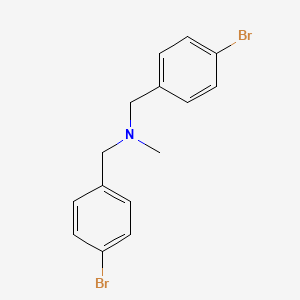
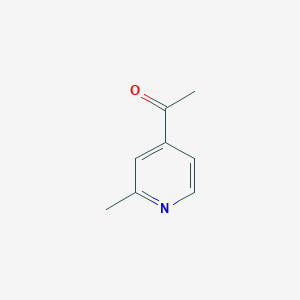
![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)


